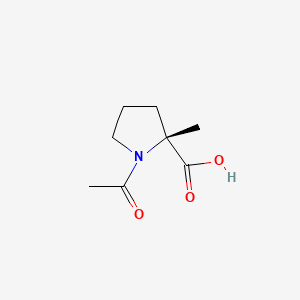

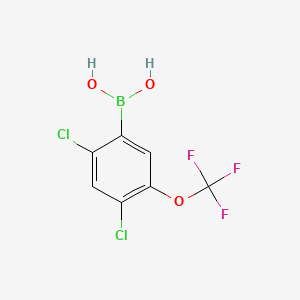

![molecular formula C7H6BrN3 B566982 3-Bromoimidazo[1,2-A]pyridin-8-amine CAS No. 1232431-81-0](/img/structure/B566982.png)

3-Bromoimidazo[1,2-A]pyridin-8-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

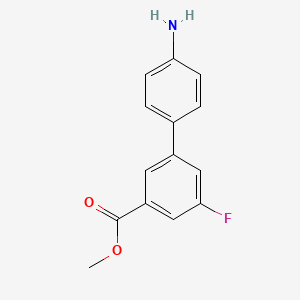

3-Bromoimidazo[1,2-A]pyridin-8-amine is a chemical compound with the empirical formula C7H6BrN3 and a molecular weight of 212.05 . It is often used in the field of medicinal chemistry due to its wide range of pharmacological activities .

Synthesis Analysis

The synthesis of 3-Bromoimidazo[1,2-A]pyridin-8-amine involves a chemodivergent process from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free . 3-Bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Molecular Structure Analysis

The molecular structure of 3-Bromoimidazo[1,2-A]pyridin-8-amine is characterized by an imidazo[1,2-a]pyridine core, which is an imidazole ring fused with a pyridine moiety . The position of the nitrogen atoms in the structure plays a significant role in its chemical properties .Chemical Reactions Analysis

The chemical reactions involving 3-Bromoimidazo[1,2-A]pyridin-8-amine are characterized by a competition between amidation and bromination . The iodine plays an extremely important role in this C–C bond cleavage reaction .Physical And Chemical Properties Analysis

3-Bromoimidazo[1,2-A]pyridin-8-amine is a solid at room temperature . It should be stored in a dry, cool, and well-ventilated place, preferably in a refrigerator .Aplicaciones Científicas De Investigación

Application

“3-Bromoimidazo[1,2-A]pyridin-8-amine” is used in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds have significant biological and therapeutic value .

Method of Application

The compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free . On the other hand, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .

Results or Outcomes

The synthesis of these compounds is significant due to their varied medicinal applications . The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

Synthesis of 2,8-Diaryl-6-Aminoimidazo[1,2-A]Pyridines

Application

“3-Bromoimidazo[1,2-A]pyridin-8-amine” can be used in the synthesis of 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines . These compounds are significant due to their potential biological and therapeutic value .

Method of Application

The compound is synthesized from aryl (4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines . This process is carried out under microwave-assisted metal-free amino benzannulation .

Results or Outcomes

The synthesis of these compounds is significant due to their potential medicinal applications . The method provides a good yield of the product .

Safety And Hazards

Direcciones Futuras

Recent research has focused on developing environmentally friendly synthetic strategies for the formation of derivatives with an imidazo[1,2-a]pyridine skeleton . This includes transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The development of more efficient methods for the synthesis of these compounds is a key area of future research .

Propiedades

IUPAC Name |

3-bromoimidazo[1,2-a]pyridin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-6-4-10-7-5(9)2-1-3-11(6)7/h1-4H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOCYGCQOHNELP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676596 |

Source

|

| Record name | 3-Bromoimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoimidazo[1,2-A]pyridin-8-amine | |

CAS RN |

1232431-81-0 |

Source

|

| Record name | 3-Bromoimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

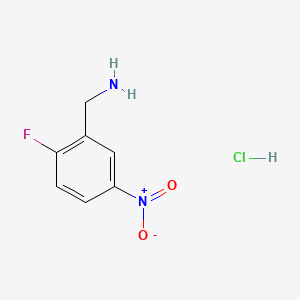

![5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B566916.png)

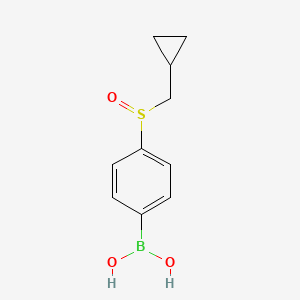

![Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B566919.png)

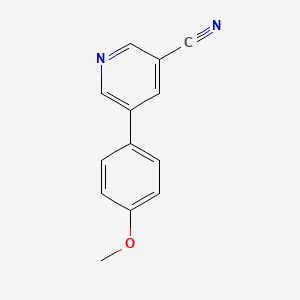

![2-(4-Methoxyphenyl)-5-methylbenzo[d]thiazole](/img/structure/B566921.png)